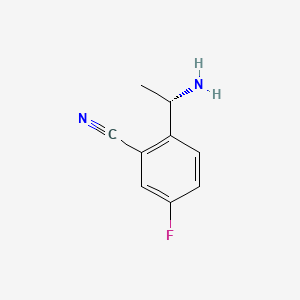

(S)-1-(2-Cyano-4-fluorophenyl)ethylamine

Description

(S)-1-(2-Cyano-4-fluorophenyl)ethylamine is a chiral amine characterized by a cyano group at the 2-position and a fluorine atom at the 4-position of the phenyl ring. Its stereochemistry (S-configuration) and electron-withdrawing substituents (cyano and fluorine) make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound is cataloged under CAS 1213026-99-3 and is available as a standard reagent for analytical and synthetic applications . Its structural uniqueness lies in the combination of a nitrile group, which enhances metabolic stability, and fluorine, which modulates electronic properties and bioavailability.

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4,6H,12H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCQNXVSSVRPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-cyano-4-fluoroacetophenone.

Reduction: The ketone group of 2-cyano-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Cyano-4-fluorophenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Cyano-4-fluorophenyl)ethylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.

Biological Activity

(S)-1-(2-Cyano-4-fluorophenyl)ethylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H10FN

- Molecular Weight : 167.18 g/mol

- CAS Number : 1213026

The compound features a cyano group and a fluorophenyl moiety, which are crucial for its biological activity. The presence of the cyano group contributes to its reactivity and interaction with various biological targets.

The biological activity of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Anticancer Activity

Research indicates that (S)-1-(2-Cyano-4-fluorophenyl)ethylamine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.48 |

| HCT-116 (Colon Cancer) | 0.78 |

| A549 (Lung Cancer) | 0.19 |

These results suggest that the compound can effectively inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, (S)-1-(2-Cyano-4-fluorophenyl)ethylamine has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings indicate potential applications in treating bacterial infections, highlighting the compound's versatility.

Study on Anticancer Effects

A study conducted by researchers aimed at evaluating the anticancer effects of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine on MCF-7 cells showed that treatment with the compound led to:

- Cell Cycle Arrest : Flow cytometry analysis indicated an arrest in the G1 phase of the cell cycle.

- Induction of Apoptosis : Increased caspase-3/7 activity was observed, suggesting that the compound triggers apoptotic pathways in cancer cells.

This study underscores the potential of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine as a therapeutic agent in oncology.

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, (S)-1-(2-Cyano-4-fluorophenyl)ethylamine was tested against various bacterial strains. The results demonstrated:

- Broad-Spectrum Activity : Effective against multiple pathogens, indicating its potential use in treating diverse bacterial infections.

- Mechanism Exploration : Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (S)-1-(2-Cyano-4-fluorophenyl)ethylamine, we compare it with three related ethylamine derivatives:

Table 1: Structural and Functional Comparison

Key Insights

Electronic Effects: The cyano and fluorine groups in (S)-1-(2-Cyano-4-fluorophenyl)ethylamine create a highly electron-deficient aromatic ring, enhancing its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings. This contrasts with (S)-1-(4-Methoxyphenyl)ethylamine, where the methoxy group donates electrons, favoring electrophilic aromatic substitutions .

Steric and Stereochemical Influence :

- Compared to (S)-1-(1-Naphthyl)ethylamine, which has a bulky naphthyl group, the target compound’s smaller substituents (CN, F) reduce steric hindrance, enabling broader utility in asymmetric catalysis .

Pharmaceutical Relevance: While (S)-1-(4-Methoxyphenyl)ethylamine is prioritized in neurological drug development due to its blood-brain barrier permeability , (S)-1-(2-Cyano-4-fluorophenyl)ethylamine’s nitrile group may improve metabolic stability in protease inhibitors or kinase-targeting therapies.

Synthetic Utility :

- The compound’s electron-withdrawing groups make it superior to (S)-phenylethylamine in reactions requiring activated aryl intermediates, such as Buchwald-Hartwig aminations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.